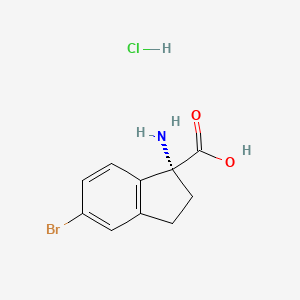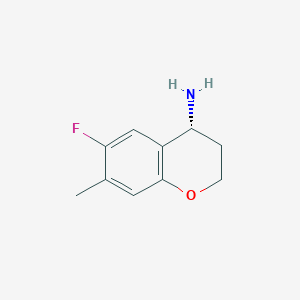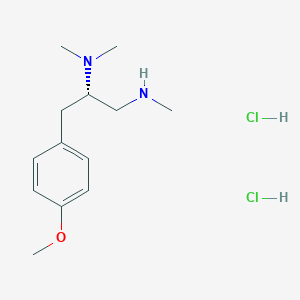![molecular formula C13H15ClF6N2O3 B13056580 2-[[2,5-Bis[2,2,2-trifluoroethoxy]benzoyl]amino)-1-ethanaminiumchloride](/img/structure/B13056580.png)
2-[[2,5-Bis[2,2,2-trifluoroethoxy]benzoyl]amino)-1-ethanaminiumchloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[2,5-Bis[2,2,2-trifluoroethoxy]benzoyl]amino)-1-ethanaminiumchloride is a complex organic compound characterized by the presence of trifluoroethoxy groups attached to a benzoyl moiety. This compound is notable for its unique chemical structure, which imparts specific properties and reactivity patterns that make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2,5-Bis[2,2,2-trifluoroethoxy]benzoyl]amino)-1-ethanaminiumchloride typically involves the reaction of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid with appropriate amines under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents that facilitate the formation of the desired product. Common reagents used in the synthesis include trifluoroethanol and 5-bromo-2-chlorobenzoic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification, crystallization, and drying to obtain the final product in a solid form suitable for various applications .
化学反応の分析
Types of Reactions
2-[[2,5-Bis[2,2,2-trifluoroethoxy]benzoyl]amino)-1-ethanaminiumchloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The trifluoroethoxy groups can participate in substitution reactions, leading to the formation of new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with modified functional groups .
科学的研究の応用
2-[[2,5-Bis[2,2,2-trifluoroethoxy]benzoyl]amino)-1-ethanaminiumchloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create high-purity compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-[[2,5-Bis[2,2,2-trifluoroethoxy]benzoyl]amino)-1-ethanaminiumchloride involves its interaction with molecular targets through its trifluoroethoxy groups. These interactions can modulate various biochemical pathways, leading to specific effects. The compound’s unique structure allows it to bind to specific receptors or enzymes, influencing their activity and resulting in the desired outcomes .
類似化合物との比較
Similar Compounds
2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid: Shares a similar trifluoroethoxy-benzoyl structure but lacks the ethanaminium chloride moiety.
Bis(2,2,2-trifluoroethyl) ether: Contains trifluoroethoxy groups but differs in its overall structure and properties.
Uniqueness
2-[[2,5-Bis[2,2,2-trifluoroethoxy]benzoyl]amino)-1-ethanaminiumchloride is unique due to its combination of trifluoroethoxy groups and the ethanaminium chloride moiety, which imparts specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .
特性
分子式 |
C13H15ClF6N2O3 |
|---|---|
分子量 |
396.71 g/mol |
IUPAC名 |
N-(2-aminoethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide;hydrochloride |
InChI |
InChI=1S/C13H14F6N2O3.ClH/c14-12(15,16)6-23-8-1-2-10(24-7-13(17,18)19)9(5-8)11(22)21-4-3-20;/h1-2,5H,3-4,6-7,20H2,(H,21,22);1H |
InChIキー |
SGVFULIWEVAGLT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)C(=O)NCCN)OCC(F)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Bromo-6,8-dichloro-2-methylimidazo[1,2-B]pyridazine](/img/structure/B13056511.png)
![(2,4-dichlorophenyl){1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B13056513.png)
![N-[4-(trifluoromethoxy)phenyl]-1-[(E,Z)-N'-{[4-(trifluoromethyl)phenyl]amino}-N-{[4-(trifluoromethyl)phenyl]imino}carbamimidoyl]formamide](/img/structure/B13056520.png)
![(Z)-3-hydroxy-2-[(6-methoxypyridin-3-yl)iminomethyl]-N-phenylbut-2-enamide](/img/structure/B13056521.png)
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl butyrate](/img/structure/B13056525.png)
![5-Cyclopropyl-3-iodo-1H-pyrazolo[4,3-B]pyridine](/img/structure/B13056534.png)
![4,4,4-trifluoro-3-oxo-N-[4-(trifluoromethyl)phenyl]-2-{(Z)-2-[4-(trifluoromethyl)phenyl]hydrazono}butanamide](/img/structure/B13056539.png)


![(1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13056574.png)
![1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13056582.png)
